Octyl formate

Catalog No.
S590554
CAS No.
112-32-3
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl formate

CAS Number

112-32-3

Product Name

Octyl formate

IUPAC Name

octyl formate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-11-9-10/h9H,2-8H2,1H3

InChI Key

AVBRYQRTMPHARE-UHFFFAOYSA-N

SMILES

CCCCCCCCOC=O

Solubility

soluble in most fixed oils, mineral oil, propylene glycol; insoluble in glycerol
1 ml in 5 ml 70% alcohol (in ethanol)

Canonical SMILES

CCCCCCCCOC=O

Food Science and Flavoring:

Octyl formate, a colorless liquid with a fruity and floral aroma, finds significant application in the field of food science as a flavoring agent []. Its safety for human consumption is recognized by the Flavor and Extract Manufacturers Association (FEMA) and generally regarded as safe (GRAS) by the US Food and Drug Administration (FDA) [, ]. Research in this area focuses on:

  • Flavor profile and development: Identifying the specific flavor characteristics of octyl formate and its interactions with other ingredients to create desired flavor profiles in food and beverages [].
  • Enzymatic synthesis: Exploring eco-friendly methods for producing octyl formate using enzymes as catalysts instead of traditional chemical processes [].

Biological and Biomedical Research:

While research on the specific applications of octyl formate in biology and biomedicine is still limited, its potential in various areas is being explored:

  • Metabolomics: Octyl formate is detectable in human metabolome studies, and research aims to understand its role in human metabolism and its potential as a biomarker for specific diseases [].
  • Drug delivery systems: Researchers are investigating the potential of using octyl formate as a carrier molecule for delivering drugs or other therapeutic agents to specific cells or tissues [].

Octyl formate, also known as octyl methanoate or octyl formic acid, is an organic compound classified as a fatty alcohol ester. Its chemical formula is C9H18O2C_9H_{18}O_2, and it has a molecular weight of approximately 158.238 g/mol . Octyl formate is primarily derived from the esterification of formic acid with octanol, a fatty alcohol. This compound is recognized for its fruity odor and is often used in flavoring and fragrance applications .

Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, octyl formate can hydrolyze to yield octanol and formic acid.
  • Transesterification: This reaction involves the exchange of the alkoxy group of octyl formate with another alcohol, producing a different ester and releasing octanol .
  • Enzymatic Reactions: Octyl formate can be synthesized through enzymatic processes using lipases, which catalyze the reaction between formic acid and octanol .

Several methods exist for synthesizing octyl formate:

  • Conventional Esterification: This method involves heating octanol with formic acid in the presence of an acid catalyst.
  • Enzymatic Synthesis: Utilizing immobilized lipases allows for more selective and environmentally friendly synthesis conditions. Factors such as enzyme concentration, temperature, and molar ratios are critical for optimizing yields .
  • Transesterification: Octyl formate can also be produced by transesterifying ethyl formate with octanol .

Octyl formate has various applications across different industries:

  • Flavoring Agent: Its pleasant fruity aroma makes it suitable for use in food flavoring and fragrance formulations.
  • Solvent: It can be utilized as a solvent in chemical processes due to its moderate polarity.
  • Chemical Intermediate: Octyl formate serves as a precursor for synthesizing other chemical compounds through various reactions .

Interaction studies involving octyl formate primarily focus on its enzymatic synthesis and potential metabolic pathways. Research indicates that using immobilized lipases can enhance the efficiency of forming octyl formate from its precursors. Additionally, studies have shown that octyl formate can be utilized by enzymes such as formate dehydrogenase to regenerate nicotinamide adenine dinucleotide (NADH) from NAD+, indicating its potential role in biochemical processes .

Several compounds share structural similarities with octyl formate, particularly within the category of fatty alcohol esters. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Ethyl FormateC3H6O2C_3H_6O_2Smaller alkyl chain; used as a solvent and flavoring agent.
Butyl FormateC5H10O2C_5H_{10}O_2Intermediate in synthesis; used in flavoring and fragrances.
Decyl FormateC11H22O2C_{11}H_{22}O_2Longer alkyl chain; exhibits similar properties but with different volatility and odor profile.
Methyl FormateC2H4O2C_2H_4O_2Simple structure; commonly used as a solvent and reagent.

Octyl formate stands out due to its specific fruity aroma and application in food technology, distinguishing it from other similar compounds that may have different sensory profiles or industrial uses .

Physical Description

Liquid
colourless liquid with a fruity, rose-orange odou

XLogP3

3.5

Boiling Point

198.8 °C

Density

d 0.87
0.869-0.874

Melting Point

-39.1 °C
-39.1°C

UNII

2XZ47CUU7G

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 128 companies with hazard statement code(s):;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

112-32-3

Wikipedia

Octyl formate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Formic acid, octyl ester: ACTIVE

Dates

Modify: 2023-08-15

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